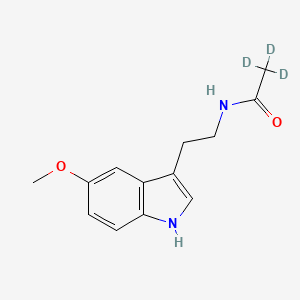

Melatonin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3 |

InChI Key |

DRLFMBDRBRZALE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Melatonin-d3 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin-d3, a deuterated isotopologue of melatonin, serves as an indispensable tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of endogenous melatonin in various biological matrices through mass spectrometry-based techniques. The substitution of three hydrogen atoms with deuterium atoms on the N-acetyl group results in a molecule that is chemically identical to melatonin in its behavior during extraction and chromatographic separation, yet is distinguishable by its higher mass. This key characteristic allows for precise and accurate measurement of melatonin levels, which is crucial for studies related to circadian rhythms, sleep disorders, and the therapeutic monitoring of melatonin supplementation. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of this compound.

Chemical Properties

| Property | This compound | Melatonin | Reference |

| Chemical Formula | C₁₃H₁₃D₃N₂O₂ | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 235.30 g/mol | 232.28 g/mol | [1] |

| CAS Number | 90735-69-6 | 73-31-4 | [1] |

| Appearance | White to off-white crystalline powder | Pale yellow leaflets from benzene | |

| Melting Point | Not specified; expected to be similar to Melatonin | 116-118 °C | |

| Solubility | Soluble in Acetonitrile, DMSO, DMF, and Ethanol | Slightly soluble in water; Soluble in acetone, ethyl acetate, and methanol | |

| Mass Spectrometry (ESI+) | Predominant ion [M+H]⁺ at m/z = 236 | Predominant ion [M+H]⁺ at m/z = 233 | [2] |

| Key MS/MS Fragment | m/z = 174 (loss of N-acetyl-d3 group) | m/z = 174 (loss of N-acetyl group) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of 5-methoxytryptamine using a deuterated acetylating agent. This straightforward approach ensures the specific incorporation of deuterium atoms at the N-acetyl position.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

-

5-Methoxytryptamine

-

Deuterated acetyl chloride (CD₃COCl)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or another suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxytryptamine in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid by-product.

-

Acetylation: Cool the reaction mixture in an ice bath. Slowly add a solution of deuterated acetyl chloride in anhydrous dichloromethane dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of melatonin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-extraction and analysis of the analyte (melatonin) and the deuterated internal standard (this compound) allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Workflow for Melatonin Quantification

Caption: Melatonin quantification workflow.

Experimental Protocol: Quantification of Melatonin using this compound Internal Standard

This protocol provides a general methodology for the quantification of melatonin in a biological matrix. Specific parameters may need to be optimized depending on the sample type and instrumentation.

Materials:

-

Biological sample (e.g., plasma, saliva, milk)

-

This compound internal standard stock solution of known concentration

-

Melatonin analytical standard for calibration curve

-

Solvents for extraction (e.g., dichloromethane, ethyl acetate, methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) apparatus

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the biological samples to room temperature.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the melatonin and this compound with an appropriate solvent.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample. Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers and collect the organic layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with formic acid and acetonitrile or methanol) to achieve chromatographic separation of melatonin from other sample components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both melatonin and this compound.

-

Melatonin transition: m/z 233 → 174

-

This compound transition: m/z 236 → 174

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of melatonin standards of known concentrations, each spiked with the same amount of this compound.

-

Plot the ratio of the peak area of melatonin to the peak area of this compound against the concentration of the melatonin standards.

-

Determine the concentration of melatonin in the unknown samples by interpolating the peak area ratio from the calibration curve.

-

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. Its use as an internal standard in LC-MS/MS-based quantification methods provides the accuracy and precision necessary for reliable measurement of melatonin in biological systems. The straightforward synthesis and well-established analytical protocols make it an accessible and essential component of modern bioanalytical research.

References

Melatonin-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Melatonin-d3 as a stable isotope-labeled internal standard for the accurate quantification of melatonin in various biological matrices. This document outlines the core principles of its use, detailed experimental protocols, and relevant quantitative data to facilitate its integration into bioanalytical workflows.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a ubiquitous hormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and possessing antioxidant properties.[1][2] Accurate measurement of melatonin levels in biological fluids is essential for research in sleep disorders, neurodegenerative diseases, and cancer.[3][4] Due to its low physiological concentrations, highly sensitive and specific analytical methods are required for its quantification.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for melatonin quantification due to its high selectivity and sensitivity.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is critical in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[8] this compound, a deuterated analog of melatonin, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[9][10]

Properties of this compound

This compound is a synthetic form of melatonin where three hydrogen atoms in the acetyl group have been replaced with deuterium atoms. This substitution results in a molecular weight increase of three Daltons compared to endogenous melatonin, allowing for its distinct detection by a mass spectrometer.

| Property | Value | Reference |

| Chemical Formula | C13H13D3N2O2 | [9][11] |

| Molecular Weight | 235.30 g/mol | [9][11] |

| CAS Number | 90735-69-6 | [9][11] |

| Purity | Typically ≥98% | [11] |

| Storage | -20°C, protected from light | [11][12] |

Analytical Methodologies

The use of this compound as an internal standard is integral to robust LC-MS/MS methods for melatonin quantification. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include:

-

Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma and urine, resulting in high recovery and reduced matrix effects.[3]

-

Liquid-Liquid Extraction (LLE): A simpler extraction method using an organic solvent like dichloromethane to partition melatonin from the aqueous sample.[1]

-

Protein Precipitation (PPT): A rapid method for plasma or serum samples where a solvent like acetonitrile is used to precipitate proteins.[7]

Detailed Protocol for Solid-Phase Extraction (SPE) of Plasma Samples:

-

Sample Spiking: To 200 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 5 ng/mL).[13]

-

Dilution: Dilute the sample with an appropriate buffer, for example, in a 1:1 (v/v) ratio with an extraction buffer.[13]

-

SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.[14]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 7) followed by 3 mL of 10% methanol to remove interferences.[14]

-

Elution: Elute melatonin and this compound from the cartridge with 3 mL of 100% methanol.[14]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C.[13]

-

Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 50:50 v/v methanol:0.1% formic acid in water).[13]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

Reversed-phase chromatography is typically employed for the separation of melatonin.

| Parameter | Typical Value |

| Column | C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 45°C |

Mass Spectrometry (MS):

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Melatonin | This compound | Reference |

| Precursor Ion (Q1) m/z | 233.1 | 236.1 | [13][15] |

| Product Ion (Q3) m/z | 174.1 | 177.1 | [13][15] |

| Dwell Time | 100-200 ms | 100-200 ms | |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument | [7] |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and source conditions and should be optimized accordingly.

Quantitative Data

The use of this compound allows for the construction of accurate calibration curves and the reliable quantification of melatonin over a wide dynamic range.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 pg/mL - 100 ng/mL | [6][7][16] |

| Correlation Coefficient (r²) | > 0.99 | [16] |

| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL | [6][7][16] |

| Accuracy | 85% - 115% | [13][14] |

| Precision (%RSD) | < 15% | [13][14] |

Melatonin Signaling Pathway

Understanding the biological context of melatonin is crucial for researchers. Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.

Melatonin binding to MT1 and MT2 receptors, which belong to the G-protein coupled receptor (GPCR) family, triggers intracellular signaling cascades.[17][18] Activation of these receptors typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[18][19] The MT1 receptor can also couple to Gαq, activating phospholipase C (PLC) and leading to increased intracellular calcium and protein kinase C (PKC) activation.[18][19] These pathways ultimately modulate various cellular processes, including gene expression and neuronal activity.[20]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of melatonin in biological samples by LC-MS/MS. Its use as a stable isotope-labeled internal standard effectively corrects for analytical variability, enabling high-quality data generation for both research and clinical applications. The methodologies and data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for melatonin.

References

- 1. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is Melatonin the “Next Vitamin D”?: A Review of Emerging Science, Clinical Uses, Safety, and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brjac.com.br [brjac.com.br]

- 4. brighamandwomens.org [brighamandwomens.org]

- 5. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ultra-high sensitive bioanalytical method for plasma melatonin by liquid chromatography-tandem mass spectrometry using water as calibration matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. ovid.com [ovid.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Melatonin (acetyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7101-0.005 [isotope.com]

- 12. mdpi.com [mdpi.com]

- 13. shimadzu.com [shimadzu.com]

- 14. api.unil.ch [api.unil.ch]

- 15. jsbms.jp [jsbms.jp]

- 16. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Role of Melatonin-d3 in Advancing Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Melatonin-d3 (deuterium-labeled melatonin) in biomedical research. Its primary utility lies in its role as a stable isotope-labeled internal standard, which is crucial for the accurate quantification of endogenous melatonin in various biological matrices. This guide details the experimental protocols, presents key quantitative data, and illustrates the biochemical pathways and analytical workflows where this compound is a critical component.

Core Applications of this compound

This compound, a non-radioactive, stable isotope-labeled analog of melatonin, serves as an indispensable tool in modern bioanalytical techniques. Its chemical and physical properties are nearly identical to those of endogenous melatonin, allowing it to mimic the behavior of the analyte during sample preparation and analysis. However, its increased mass, due to the replacement of three hydrogen atoms with deuterium, allows it to be distinguished from the unlabeled melatonin by mass spectrometry.

The principal applications of this compound include:

-

Internal Standard in Quantitative Analysis: The most prominent application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. By adding a known amount of this compound to a biological sample at the beginning of the extraction process, it is possible to correct for any loss of melatonin during sample preparation and for variations in instrument response. This ensures a high degree of accuracy and precision in the quantification of endogenous melatonin levels.

-

Pharmacokinetic (PK) Studies: this compound is instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered melatonin. By administering a formulation containing unlabeled melatonin and using this compound as an internal standard to measure plasma concentrations over time, researchers can accurately determine key PK parameters.

-

Metabolic Studies: Deuterium-labeled compounds like this compound can be used as tracers to study the metabolic fate of melatonin in biological systems. While less common than its use as an internal standard, it can help in identifying and quantifying metabolites.

Quantitative Data for Melatonin Analysis using this compound

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the quantification of melatonin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Melatonin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Melatonin | 233.1 | 174.1 | Positive ESI |

| This compound | 236.1 | 174.1 | Positive ESI |

| Melatonin-d4 | 237.1 | 178.2 | Positive ESI |

| Melatonin-d7 | 240.2 | 178.0 | Positive ESI |

Source:

Table 2: Performance Characteristics of Validated LC-MS/MS Assays

| Biological Matrix | Linearity Range (pg/mL) | LLOQ (pg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Human Plasma | 5.00 - 10,000.00 | 5.00 | 96.25 - 104.00 | 2.32 - 3.42 | 79.23 |

| Human Plasma | 20.00 - 30,000.00 | 20.00 | Within ±15% | < 15 | 59.0 - 65.0 |

| Human Saliva | 0.8 - 500 | 0.8 | 95.5 - 104.2 | < 10.7 | Not Reported |

| Milk | 1 - 150 | 1 | 90.06 - 94.58 | < 1.55 | Not Reported |

| Human Urine | 7.5 - 500 | 7.5 | 92.4 - 104.6 | 3.4 - 10.4 | Not Reported |

Source:

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a suitable organic solvent such as methanol or ethanol to a final concentration of 1 mg/mL.

-

Store the stock solution in an amber vial at -20°C or -80°C for long-term stability. A stock solution in ethanol stored at -20°C is a common practice.

Working Solution (e.g., 5 ng/mL):

-

Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or a mixture of mobile phase) to achieve the desired final concentration for spiking into samples.

-

Prepare fresh working solutions regularly to ensure accuracy.

Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the Melatonin-d4 working solution (e.g., 5 ng/mL). For blank samples, add 50 µL of the diluent.

-

Vortexing: Vortex the samples briefly to ensure thorough mixing.

-

Extraction: Add 2.5 mL of an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).

-

Vortexing and Centrifugation: Vortex the samples for 5 minutes at 2000 rpm, followed by centrifugation at a suitable speed (e.g., 4000 rpm) for 15 minutes at 5°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2 mL) to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitution: Reconstitute the dried residue in 100-300 µL of the mobile phase (e.g., 50:50 v/v methanol and 0.1% formic acid in water).

-

Vortexing and Centrifugation: Vortex the reconstituted sample and centrifuge to pellet any particulate matter.

-

Transfer for Analysis: Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Visualizations of Pathways and Workflows

Melatonin Biosynthesis Pathway

Caption: Overview of the melatonin biosynthesis pathway starting from the amino acid tryptophan.

Melatonin Signaling via MT1 and MT2 Receptors

Deuterium-Labeled Melatonin for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, is a key regulator of circadian rhythms and possesses potent antioxidant and anti-inflammatory properties.[1] Its therapeutic potential is being explored for a wide range of conditions, including sleep disorders, neurodegenerative diseases, and cancer.[2] In preclinical and clinical research, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of melatonin is crucial for optimizing dosing strategies and elucidating its mechanisms of action. Deuterium-labeled melatonin, in which one or more hydrogen atoms are replaced by its stable isotope deuterium, serves as a powerful tool in these investigations.[3]

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), potentially slowing down the rate of metabolic reactions and altering the pharmacokinetic profile of the drug.[4] This guide provides an in-depth overview of the application of deuterium-labeled melatonin in in vivo studies, covering its synthesis, analytical quantification, and use in pharmacokinetic and pharmacodynamic assessments. Detailed experimental protocols and data presentation are included to facilitate the design and execution of robust preclinical studies.

Synthesis of Deuterium-Labeled Melatonin

Deuterium-labeled melatonin, such as melatonin-d4, is typically synthesized for use as an internal standard in bioanalytical methods to ensure accurate quantification. The synthesis generally involves the reaction of a melatonin precursor with a deuterated reagent.

A common method for synthesizing melatonin-d4 involves the acylation of 5-methoxytryptamine with deuterated acetyl chloride. This straightforward reaction provides a product with deuterium atoms on the N-acetyl group, a primary site of metabolic activity.

Melatonin Signaling Pathways

Melatonin exerts its biological effects primarily through two high-affinity G-protein coupled receptors (GPCRs): melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2).[5][6][7] These receptors are distributed throughout the central nervous system and peripheral tissues.[8] The activation of MT1 and MT2 receptors triggers a cascade of intracellular signaling events that mediate the diverse physiological actions of melatonin.

The signaling pathways of MT1 and MT2 receptors are complex and can involve both distinct and overlapping downstream effectors. Both receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[6]

Beyond the canonical Gi pathway, MT1 receptors can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[5][6] Furthermore, MT1 receptor activation has been shown to modulate ion channels, including inwardly rectifying potassium (Kir) channels.[5] MT2 receptors, in addition to inhibiting adenylyl cyclase, can also influence protein kinase C (PKC) signaling.[7]

The formation of homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2) adds another layer of complexity to melatonin receptor signaling, with different dimer combinations potentially leading to distinct downstream effects.[5]

References

- 1. Neuroprotective Potential of Melatonin: Evaluating Therapeutic Efficacy in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cea.unizar.es [cea.unizar.es]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

Melatonin-d3 as a Tracer: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action and applications of deuterated melatonin, specifically Melatonin-d3, as a tracer molecule. Primarily utilized as an internal standard in mass spectrometry-based bioanalysis, this compound offers unparalleled accuracy and precision in the quantification of endogenous and exogenous melatonin in various biological matrices. This guide will also delve into the theoretical and potential applications of this compound in in-vivo tracer studies for pharmacokinetic and metabolic profiling, leveraging the kinetic isotope effect. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to equip researchers and drug development professionals with the essential knowledge for effectively employing this compound in their studies.

Introduction: The Role of Tracers in Melatonin Research

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, primarily synthesized by the pineal gland, that regulates circadian rhythms, sleep-wake cycles, and possesses potent antioxidant properties[1]. The accurate quantification of melatonin in biological fluids is paramount for understanding its physiological and pathological roles. Tracer molecules, particularly isotopically labeled compounds like this compound, are indispensable tools in melatonin research.

The term "tracer" in the context of this compound encompasses two primary applications:

-

As an Internal Standard in Bioanalysis: This is the most common application where this compound is added to a biological sample at a known concentration before sample processing. Because it is chemically identical to melatonin but has a different mass, it can be distinguished by a mass spectrometer. By comparing the signal of the analyte (melatonin) to the signal of the internal standard (this compound), researchers can correct for variations in sample extraction, processing, and instrument response, leading to highly accurate quantification[2][3].

-

As an In-Vivo Tracer: In this application, this compound is administered to a living organism to study its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterium labeling allows for the differentiation of the administered dose from the endogenous melatonin, enabling precise pharmacokinetic and metabolic studies[4]. While less common than its use as an internal standard, this application holds significant potential for drug development and physiological research.

This guide will comprehensively cover both facets of this compound's utility as a tracer.

Mechanism of Action: How this compound Works as a Tracer

The fundamental principle behind this compound's function as a tracer lies in its isotopic composition. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. In this compound, three hydrogen atoms in the N-acetyl group are replaced with deuterium atoms.

In Analytical Chemistry: The Internal Standard

As an internal standard for mass spectrometry, the mechanism of action of this compound is based on the following principles:

-

Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to endogenous melatonin. This ensures that it behaves similarly during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as during chromatographic separation[1][4].

-

Mass Differentiation: The key difference is its molecular weight. The substitution of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) results in a mass increase of approximately 3 Daltons. This mass difference is easily resolved by a mass spectrometer.

-

Co-elution and Ionization: Ideally, this compound co-elutes with melatonin during liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer's ion source[1].

-

Ratio-Based Quantification: Quantification is achieved by measuring the ratio of the peak area of the analyte (melatonin) to the peak area of the internal standard (this compound). Since the concentration of the internal standard is known, the concentration of the analyte can be accurately calculated. This ratiometric approach compensates for any loss of analyte during sample processing and corrects for fluctuations in instrument performance[4].

The specific mass-to-charge (m/z) transitions used for the detection of melatonin and this compound in tandem mass spectrometry (MS/MS) are crucial for its selective and sensitive quantification.

In Biological Systems: The In-Vivo Tracer and the Kinetic Isotope Effect

When used as an in-vivo tracer, the mechanism of action of this compound relies on its ability to mimic the biological behavior of melatonin while being distinguishable from the endogenous pool. The deuterium labeling is generally considered to have a minimal impact on the biological activity and receptor binding affinity of the molecule.

A key consideration in the in-vivo application of deuterated compounds is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. This effect can be harnessed in drug development to:

-

Improve Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down, potentially leading to a longer half-life and improved pharmacokinetic profile of a drug[5][6][7].

-

Reduce Formation of Undesirable Metabolites: The KIE can alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites[5].

While the primary use of this compound is as an internal standard, the principles of the KIE suggest its potential utility in studying melatonin's metabolism and in the development of melatonin analogs with modified pharmacokinetic properties.

Quantitative Data

The following tables summarize key quantitative data relevant to the use of this compound as a tracer.

Table 1: Mass Spectrometric Properties of Melatonin and this compound

| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |

| Melatonin | C₁₃H₁₆N₂O₂ | 232.1212 | 233 | 174 | [8] |

| This compound | C₁₃H₁₃D₃N₂O₂ | 235.1399 | 236 | 174 | [8] |

Note: The product ion at m/z 174 corresponds to the loss of the N-acetyl group.

Table 2: Pharmacokinetic Parameters of Melatonin (Various Formulations and Routes)

| Parameter | Value | Conditions | Reference |

| Bioavailability (Oral) | 9 - 33% | Immediate-release formulations | [9] |

| Time to Max. Concentration (Tmax) | ~50 min | Oral immediate-release | [9] |

| Elimination Half-life (T₁/₂) | ~45 min | Oral and IV administration | [9] |

| Volume of Distribution (Vd) | 35 - 1602 L | IV administration | [9] |

| Clearance (Cl) | 0.97 - 132.50 L/min | IV and oral administration | [9] |

Table 3: Pharmacokinetic Parameters of Deuterated Melatonin (D7-Melatonin)

| Parameter | Value (Male) | Value (Female) | Conditions | Reference |

| Clearance (IV) | 1.27 ± 0.20 L/h/kg | 1.18 ± 0.22 L/h/kg | 23 µg IV infusion | [4] |

| Terminal Half-life (IV) | 36 ± 2 min | 41 ± 10 min | 23 µg IV infusion | [4] |

| Cmax (Oral) | 243.7 ± 124.6 pg/mL | 623.6 ± 575.1 pg/mL | 250 µg oral solution | [4] |

| AUC (Oral) | 236 ± 107 pg.h/mL | 701 ± 645 pg.h/mL | 250 µg oral solution | [4] |

| Absolute Bioavailability (Oral) | 8.6 ± 3.9% | 16.8 ± 12.7% | 250 µg oral solution | [4] |

Note: While this data is for D7-melatonin, it provides a valuable insight into the pharmacokinetics of a deuterated form of melatonin.

Table 4: Melatonin Receptor Binding Affinities

| Receptor | Ligand | Ki (nM) | Assay Conditions | Reference |

| MT1 | Melatonin | 0.06 - 0.2 | Radioligand binding assays | [10] |

| MT2 | Melatonin | 0.1 - 0.5 | Radioligand binding assays | [10] |

| MT1 | This compound | Not Reported | - | - |

| MT2 | This compound | Not Reported | - | - |

*The binding affinity of this compound to MT1 and MT2 receptors is not explicitly reported in the literature. However, due to the subtle nature of deuterium substitution, it is widely assumed to be very similar to that of non-deuterated melatonin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Melatonin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a generalized procedure based on common practices described in the literature[8][11].

4.1.1. Materials and Reagents

-

Melatonin and this compound standards

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Sample Preparation

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To 200 µL of plasma in a microcentrifuge tube, add a specific amount (e.g., 50 µL of a 5 ng/mL solution) of this compound working solution. Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Melatonin: 233.1 -> 174.1

-

This compound: 236.1 -> 174.1

-

4.1.4. Data Analysis

-

Integrate the peak areas for both melatonin and this compound.

-

Calculate the peak area ratio (Melatonin/Melatonin-d3).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of melatonin standards.

-

Determine the concentration of melatonin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-methoxytryptamine with deuterated acetyl chloride[8].

4.2.1. Materials

-

5-Methoxytryptamine

-

Deuterated acetyl chloride (CD₃COCl)

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

Standard laboratory glassware for organic synthesis

4.2.2. Procedure

-

Dissolve 5-methoxytryptamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous triethylamine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add deuterated acetyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures related to melatonin and this compound.

Melatonin Signaling Pathways

Melatonin exerts its effects through membrane-bound G-protein coupled receptors (GPCRs), MT1 and MT2, as well as through intracellular targets[12][13].

Caption: Melatonin signaling through MT1 and MT2 receptors.

Experimental Workflow for Melatonin Quantification

This diagram outlines the typical workflow for quantifying melatonin in a biological sample using this compound as an internal standard.

Caption: Workflow for melatonin quantification using LC-MS/MS.

Applications in Drug Development and Research

The use of this compound as a tracer has significant implications for various stages of drug development and fundamental research.

-

Preclinical Pharmacokinetic Studies: this compound can be used in animal models to accurately determine the pharmacokinetic profile of new melatonin analogs or formulations.

-

Clinical Trials: In clinical studies, this compound is essential for the accurate measurement of melatonin levels in patients, which can be a biomarker for various conditions or a measure of treatment efficacy.

-

Metabolism Studies: The use of deuterated melatonin can help in identifying and quantifying metabolites of melatonin, providing a clearer picture of its metabolic fate[2].

-

Bioequivalence Studies: this compound is a critical tool in bioequivalence studies comparing different formulations of melatonin.

-

Fundamental Research: Accurate quantification of melatonin is crucial for studies investigating its role in sleep, circadian biology, neuroprotection, and cancer.

Future Perspectives: In-Vivo Imaging and Beyond

While the primary role of this compound is as an internal standard, the application of deuterated compounds in in-vivo imaging techniques like Positron Emission Tomography (PET) is an emerging area of interest. Deuteration can be used to improve the metabolic stability of PET radiotracers, leading to clearer images and more accurate quantification of target receptors or enzymes in the brain and other organs[5][6][7].

Although there are no published studies specifically using this compound as a PET tracer, the development of deuterated analogs of melatonin receptor ligands for PET imaging is a promising avenue for future research. Such tracers could provide invaluable insights into the distribution and density of melatonin receptors in health and disease, aiding in the development of novel therapeutics targeting the melatonergic system.

Conclusion

This compound is a powerful and versatile tool in the field of melatonin research and drug development. Its primary mechanism of action as a tracer lies in its utility as an internal standard for mass spectrometry, enabling the highly accurate and precise quantification of melatonin in biological matrices. Furthermore, the principles of the kinetic isotope effect suggest its potential for in-vivo tracer studies to investigate the pharmacokinetics and metabolism of melatonin. The detailed protocols, quantitative data, and visualizations provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of this compound in their work. As analytical and imaging technologies continue to advance, the applications of deuterated tracers like this compound are poised to expand, further unraveling the complex roles of melatonin in human health and disease.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Regulation of Melatonin Metabolism by Gut Microbes and the Role of Deuterium[v1] | Preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. nebiolab.com [nebiolab.com]

- 5. Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Comparative Pharmacokinetics of Sustained-Release versus Immediate-Release Melatonin Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Melatonin-d3 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Melatonin-d3, a critical tool for researchers, scientists, and drug development professionals. This document details the commercial sources of this stable isotope-labeled compound, its applications in quantitative analysis, and the intricate signaling pathways of its non-labeled counterpart, melatonin.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is paramount for ensuring the accuracy and reproducibility of experimental results. Key considerations for procurement include isotopic and chemical purity, available formats, and the supplier's quality management systems. Below is a comparative summary of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Formats | Intended Use |

| MedChemExpress | This compound | 90735-69-6 | 99.15%[1] | Powder (1 mg, 5 mg, 10 mg, 50 mg) | Research Use Only[1] |

| Lumiprobe | This compound | 90735-69-6 | >95% (HPLC-MS), D: >98% | Solid | Research Use Only[2] |

| Cenmed | This compound | 90735-69-6 | 0.99 | Solid (25mg) | Research Use Only[3] |

| Sigma-Aldrich (Merck) | Melatonin | 73-31-4 | ≥98% (HPLC) | Powder | Research |

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of endogenous melatonin in various biological matrices, such as plasma, serum, urine, and cerebrospinal fluid.[2][4][5] Its utility stems from its near-identical chemical and physical properties to melatonin, while its increased mass allows for clear differentiation in mass spectrometry (MS) analysis. This stable isotope-labeled standard co-elutes with the analyte of interest during liquid chromatography (LC), but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer, enabling precise and accurate quantification.[6]

Experimental Protocol: Quantification of Melatonin in Human Plasma using LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of melatonin in human plasma utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma on ice, add 50 µL of 0.5 M EDTA and briefly vortex.

-

Add a known concentration of this compound internal standard.

-

Add 750 µL of acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Transfer 800 µL of the organic supernatant to a new tube and dry using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of methanol and sonicate for five minutes.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

A gradient elution is employed to separate melatonin from other plasma components.

-

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both melatonin and this compound are monitored for selective and sensitive detection.

-

Melatonin: m/z 233.1 → 174.1 (quantifier), 233.1 → 132.1 (qualifier)

-

This compound: m/z 236.1 → 177.1 (quantifier), 236.1 → 132.1 (qualifier)

-

-

3. Data Analysis

-

A calibration curve is constructed by plotting the peak area ratio of melatonin to this compound against a series of known melatonin concentrations.

-

The concentration of melatonin in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. cenmed.com [cenmed.com]

- 4. ovid.com [ovid.com]

- 5. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. agilent.com [agilent.com]

Melatonin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Melatonin-d3, a deuterated isotopologue of melatonin, widely utilized in biomedical and pharmaceutical research. This document covers its fundamental properties, detailed experimental protocols for its use as an internal standard in quantitative analysis, and an exploration of the melatonin signaling pathway.

Core Properties of this compound

This compound, or N-acetyl-5-methoxytryptamine-d3, is a stable isotope-labeled form of melatonin. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of melatonin in biological matrices, as it is chemically identical to the endogenous compound but distinguishable by its mass-to-charge ratio.

| Property | Value |

| CAS Number | 90735-69-6 |

| Molecular Formula | C₁₃H₁₃D₃N₂O₂ |

| Molecular Weight | 235.30 g/mol |

Quantification of Melatonin in Human Plasma using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of melatonin in complex biological samples such as plasma, correcting for variations in sample preparation and instrument response. Below are detailed methodologies for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of melatonin and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the melatonin primary stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 5 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate melatonin working standard solutions to create a calibration curve ranging from 10 pg/mL to 100 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations.

2. Sample Preparation: Protein Precipitation

This protocol is a common method for extracting melatonin from plasma samples.

-

To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the 5 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 750 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples on ice for 20 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 800 µL of the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100-300 µL of the mobile phase (e.g., 50:50 methanol/0.1% formic acid in water) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following table outlines typical parameters for the analysis.

| Parameter | Specification |

| LC System | Agilent 1260 Infinity II Prime LC System or equivalent |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm |

| Column Temperature | 35°C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Injection Volume | 3 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent Ultivo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Melatonin: m/z 233.1 → 174.1this compound: m/z 236.1 → 174.1 |

Experimental Workflow Diagram

Melatonin Signaling Pathway

Melatonin exerts its physiological effects primarily through binding to two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. These receptors are expressed in various tissues, including the brain, retina, and peripheral organs. The activation of these receptors triggers a cascade of intracellular signaling events.

Upon melatonin binding, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This is a primary and commonly reported signaling pathway for melatonin.[1] Additionally, melatonin receptors can modulate other signaling cascades:

-

MT1 Receptor Signaling: Activation of the MT1 receptor can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[3] Furthermore, Gβγ subunits released from G-protein activation can modulate the activity of ion channels and other effector proteins.[2]

-

MT2 Receptor Signaling: The MT2 receptor, in addition to inhibiting cAMP, can also modulate cGMP signaling pathways.[3]

-

MAPK/ERK Pathway: Both MT1 and MT2 receptors have been shown to influence the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[4]

Melatonin Signaling Pathway Diagram

References

Stability and Storage of Melatonin-d3 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Melatonin-d3 solutions. Understanding the stability profile of this compound, a deuterated analog of melatonin, is paramount for its accurate application in research and pharmaceutical development, where it is often used as an internal standard for quantitative analysis. This document details recommended storage conditions, degradation pathways, and methodologies for assessing stability, ensuring the integrity of experimental results and the quality of pharmaceutical preparations.

While specific stability data for this compound is limited in publicly available literature, the chemical structure and properties of this compound are very similar to melatonin. The substitution of hydrogen with deuterium atoms is generally known to either have a negligible effect on stability or slightly increase it due to the kinetic isotope effect. Therefore, the extensive stability data available for melatonin serves as a reliable surrogate for understanding the stability of this compound. This guide is predicated on this principle, presenting data for melatonin to inform best practices for this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound solutions. Based on available data for melatonin, the following conditions are recommended:

-

Short-term Storage (up to 14 days): Solutions prepared in methanol can be stored at -20°C in the dark.

-

Long-term Storage: For extended periods, it is advisable to store solutions at -80°C. Stock solutions of melatonin have been shown to be stable for at least 6 months under these conditions.

-

Protection from Light: Melatonin is sensitive to light. All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.

Stability Profile of Melatonin Solutions

The stability of melatonin, and by extension this compound, is influenced by several factors including pH, temperature, and exposure to light and oxidizing agents.

pH Stability

Melatonin's stability is significantly dependent on the pH of the solution. It is most stable in acidic conditions and degrades as the pH increases.

Table 1: Effect of pH on Melatonin Stability in Aqueous Solution

| pH | Temperature (°C) | Duration | Remaining Melatonin (%) | Reference |

| 1.0 | Room Temperature | 28 days | > 65% | [1] |

| 1.2 - 12 | Room Temperature | 21 days | Gradual decline not exceeding 30% after day 2 | [2] |

| 1.2 - 12 | 37 | 21 days | Gradual decline not exceeding 29% after day 2 | [2] |

| 4.0 | Room Temperature | 28 days | < 4% | [1] |

| 7.0 | Room Temperature | 28 days | < 4% | [1] |

| 10.0 | Room Temperature | 28 days | < 4% | [1] |

| 13.0 | Room Temperature | 28 days | < 4% | [1] |

Thermal Stability

Elevated temperatures accelerate the degradation of melatonin. The degradation follows first-order kinetics.

Table 2: Effect of Temperature on Melatonin Stability in Aqueous Solution

| Temperature (°C) | Duration | Remaining Melatonin (%) | Reference |

| 4 | 90 days | > 98% | [3] |

| 20 | 21 days | Relatively stable for at least 2 days | [2] |

| 25 | 90 days | > 98% | [3] |

| 37 | 21 days | Relatively stable for at least 2 days | [2] |

| 60 | 6 hours | ~85% | [1] |

| 70 | 6 hours | ~64% | [1] |

| 80 | 6 hours | ~52% | [1] |

| 90 | 6 hours | ~37% | [1] |

Photostability

Exposure to light, particularly UV light, can lead to significant degradation of melatonin.

Table 3: Effect of Light on Melatonin Stability

| Condition | Duration | Degradation | Reference |

| UV light (365 nm) | 5 hours | Significant degradation observed | [4] |

| Room temperature with light and air | 15 days | ~43% decrease | [1] |

Degradation Pathways

Melatonin can degrade through several pathways, primarily hydrolysis and oxidation. The major degradation products identified are 6-hydroxymelatonin (6-OHM) and N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[2]

Figure 1. Major degradation pathways of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared in methanol at a concentration of 5 mg/mL. This stock solution should be stored at -20°C in the dark and is expected to be stable for at least fourteen days. Working solutions for analysis can be prepared by diluting the stock solution in a methanol-water (50:50 v/v) mixture.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is based on studies performed on melatonin.[2][4]

-

Acid Hydrolysis: Treat a 1 mg/mL solution of this compound with 1N HCl at 25°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

-

Base Hydrolysis: Treat a 1 mg/mL solution of this compound with 1N NaOH at 25°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

-

Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at 25°C for 3 hours.[2]

-

Thermal Degradation: Store a 1 mg/mL solution of this compound at 60°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 365 nm) for a defined period (e.g., 5 hours).[4]

All samples should be analyzed by a stability-indicating HPLC method.

Figure 2. General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of melatonin and its analogs. A validated stability-indicating method should be able to separate the intact drug from its degradation products.

Table 4: Example of a Stability-Indicating HPLC Method for Melatonin

| Parameter | Condition | Reference |

| Column | ODS4-2 (C18) Phenomenex (150 mm × 4.6 mm × 5 µM) | [2] |

| Mobile Phase | Acetonitrile:Distilled Water (40:60) | [2] |

| Flow Rate | 1 mL/min | [2] |

| Injection Volume | 20 µL | [2] |

| Column Temperature | 30°C | [2] |

| UV Detection | 304 nm | [2] |

| Retention Time | 3.4 - 3.6 min | [2] |

Melatonin Signaling Pathways

For researchers in drug development, understanding the biological context of melatonin is crucial. Melatonin exerts its effects primarily through G protein-coupled receptors, MT1 and MT2.

Figure 3. Simplified melatonin signaling pathway.

Conclusion

The stability of this compound solutions is critical for their reliable use in research and development. While direct stability data for this compound is not extensively available, the data for melatonin provides a strong basis for handling and storage protocols. This compound solutions are susceptible to degradation by pH extremes (especially alkaline conditions), elevated temperatures, and light. For optimal stability, solutions should be prepared in appropriate solvents, protected from light, and stored at low temperatures (-20°C for short-term and -80°C for long-term). The use of validated stability-indicating analytical methods, such as HPLC, is essential to ensure the integrity of this compound in solutions over time.

References

- 1. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aaspjournal.org [aaspjournal.org]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Melatonin-d3: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Melatonin-d3 (N-acetyl-5-methoxytryptamine-d3), a deuterated analog of the neurohormone melatonin. Given its critical role as an internal standard in analytical methodologies and as a tracer in metabolic studies, a thorough understanding of its safe handling, storage, and quality control is paramount for ensuring experimental accuracy and laboratory safety.

Chemical and Physical Properties

This compound is structurally identical to melatonin, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-acetyl group. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from endogenous melatonin in mass spectrometry-based assays.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃D₃N₂O₂ | N/A |

| Appearance | Light yellow powder solid | [1] |

| Melting Point | 118 °C / 244.4 °F | [1] |

| Boiling Point | 512.8 °C / 955 °F | [1] |

| Flash Point | 264 °C / 507.2 °F | [1] |

| Solubility | Soluble in methanol, ethanol, and chloroform | N/A |

Safety and Handling

While this compound is not classified as a hazardous substance, it is a physiologically active compound and should be handled with care.[2][3] The following guidelines are based on standard laboratory practices for handling chemical reagents and physiologically active substances.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] As a precaution, it should be handled in a manner that minimizes exposure.

| Hazard | Recommended PPE |

| Inhalation | Work in a well-ventilated area or use a chemical fume hood. For dusty conditions, an N95 respirator is recommended.[2] |

| Skin Contact | Wear appropriate protective gloves and a lab coat.[1][2] |

| Eye Contact | Wear safety glasses or chemical safety goggles.[1] |

| Ingestion | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If symptoms occur, get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Recommendation |

| Temperature | Keep refrigerated or at -20 °C for long-term storage.[2] |

| Light | Store in a light-resistant container.[3] |

| Atmosphere | Keep in a dry and well-ventilated place. Keep container tightly closed.[1] |

| Incompatible Materials | Avoid strong oxidizing agents.[1] |

A study on melatonin powder stability showed it to be stable for at least 6 months at room temperature (15°C to 25°C) when protected from light and moisture.[5]

Spill and Disposal Procedures

In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] Waste material must be disposed of in accordance with national and local regulations.[3]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of melatonin in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The following are representative protocols for the quality control and use of this compound.

Quality Control Workflow

A robust quality control program is essential to ensure the identity, purity, and isotopic enrichment of this compound.

Protocol for Identity and Isotopic Enrichment by NMR Spectroscopy

Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H-NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-acetyl protons (around 1.8-2.0 ppm) compared to the other proton signals confirms deuterium incorporation.

-

¹³C-NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

-

Data Analysis: Compare the acquired spectra with a reference spectrum of non-deuterated melatonin to confirm the identity. Isotopic enrichment can be estimated by comparing the integration of the residual N-acetyl proton signal to a non-deuterated proton signal within the molecule.

Protocol for Purity Assessment by HPLC-UV

Objective: To determine the chemical purity of this compound.

Methodology:

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 222 nm.

-

-

Analysis: Inject the sample and standards onto the HPLC system.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol for Quantification of Melatonin in Plasma using this compound as an Internal Standard (LC-MS/MS)

Objective: To accurately quantify the concentration of melatonin in a plasma sample.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of this compound internal standard solution.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A UHPLC system with a C18 column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of melatonin to the peak area of this compound against the concentration of the melatonin standards.

-

Determine the concentration of melatonin in the plasma samples from the calibration curve.

-

Biological Pathways

A fundamental understanding of melatonin's biosynthesis and signaling is essential for researchers working with this compound.

Melatonin Biosynthesis

Melatonin is synthesized from the amino acid tryptophan in the pineal gland.[1]

Melatonin Receptor Signaling

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.[4]

This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for this compound. By adhering to these guidelines, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]

- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. starodub.nl [starodub.nl]

- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 6. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Melatonin in Human Plasma Using Melatonin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of melatonin in human plasma. The method utilizes a stable isotope-labeled internal standard, Melatonin-d3, to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of melatonin levels.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating the circadian rhythm and sleep-wake cycles.[1][2] Its quantification in biological matrices is essential for understanding its physiological functions and for the development of drugs targeting sleep disorders. LC-MS/MS has become the preferred analytical technique for melatonin quantification due to its high selectivity and sensitivity over traditional methods like radioimmunoassays.[1] This method provides a robust and reliable workflow for the determination of melatonin in human plasma, achieving a low limit of quantification necessary for clinical and research applications.[3][4]

Experimental Workflow

Caption: Experimental workflow for melatonin quantification.

Detailed Protocols

Materials and Reagents

-

Melatonin (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether (HPLC grade)

-

Ultrapure water

-

Human plasma (with K2EDTA)

Sample Preparation

-

Thaw plasma samples on ice and vortex to ensure homogeneity.[4]

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 5 ng/mL).[3]

-

For blank samples, add 50 µL of the diluent (e.g., 50:50 methanol/water) to compensate for the volume of the internal standard.[3]

-

Vortex the samples briefly.

-

Add 2.5 mL of diethyl ether as the extraction solvent.[3]

-

Vortex the tubes for 5 minutes at 2000 rpm to ensure thorough mixing.[3]

-

Centrifuge the samples at 4°C for 15 minutes.[3]

-

Carefully transfer 2 mL of the clear supernatant (organic layer) to a clean tube.[3]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[3]

-

Reconstitute the dried residue in 300 µL of the reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid).[3]

-

Vortex the reconstituted sample and transfer it to an HPLC vial for injection.[3]

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II Prime LC System or equivalent |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic (e.g., 50:50 A:B) or a shallow gradient may be used |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 3-20 µL |

| Run Time | Approximately 3.5 minutes |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Agilent Ultivo Triple Quadrupole LC/MS or equivalent |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Interface Voltage | 3 kV |

| Interface Temp. | 400 °C |

| Nebulizing Gas | 3 L/min |

| Drying Gas | 10 L/min |

| Heat Block Temp. | 500 °C |

| CID Gas | 230 kPa |

Quantitative Data

MRM Transitions

The Multiple Reaction Monitoring (MRM) mode was used for quantification. The precursor to product ion transitions were optimized for melatonin and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Melatonin | 233.1 | 174.1 | -27 |

| This compound | 236.1 | 177.1 or 174.1 | -27 |